REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([NH:20][CH3:21])=[O:19])=[CH:16][CH:15]=1>[Zn+2].[Br-].[Br-].CC(O)(C)C.ClCCCl>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:20][CH3:21])=[O:19])=[CH:22][CH:23]=2)[N:7]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
8.63 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
|
Name
|
t-BuOH DCE
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O.ClCCCl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)NC)C=C1
|
Name
|
TEA
|
Quantity
|
16.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
331.1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.5 mmol
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[Br-].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm 25° C.
|
Type
|
ADDITION
|
Details
|
it was mixed at 25° C. for 20 hours
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
the fraction eluting 0-10% methanol/DCM
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was triturated with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to provide B20
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(C(=O)NC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |